Phenyl 6-chloropyrazin-2-ylcarbamate

Description

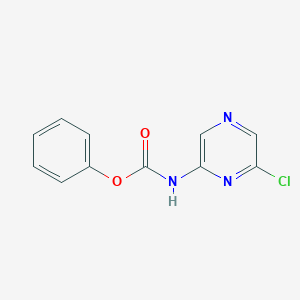

Phenyl 6-chloropyrazin-2-ylcarbamate is a synthetic carbamate derivative characterized by a pyrazine ring substituted with a chlorine atom at the 6-position and a phenylcarbamate group at the 2-position. Carbamates are widely investigated for their roles in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable lipophilicity .

Properties

Molecular Formula |

C11H8ClN3O2 |

|---|---|

Molecular Weight |

249.65 g/mol |

IUPAC Name |

phenyl N-(6-chloropyrazin-2-yl)carbamate |

InChI |

InChI=1S/C11H8ClN3O2/c12-9-6-13-7-10(14-9)15-11(16)17-8-4-2-1-3-5-8/h1-7H,(H,14,15,16) |

InChI Key |

IWAHGGFQNMUUJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CN=CC(=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Carbamate Chemistry

The evidence highlights several structurally related carbamates, such as:

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i)

- 4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (6a–i)

These compounds share key features with phenyl 6-chloropyrazin-2-ylcarbamate, including halogen-substituted aromatic rings and carbamate functionalities. Below is a comparative analysis based on synthesis, lipophilicity, and analytical methodologies.

Table 1: Key Properties of Chlorophenyl-Substituted Carbamates

| Compound Class | Substituents | log k (Lipophilicity) | Key Reference Method |

|---|---|---|---|

| 4-Chloro-2-carbamates (4a–i) | 3-Chlorophenyl, alkyl chains | 1.2–3.8* | HPLC with capacity factor |

| 4-Chloro-2-carbamates (6a–i) | 3,4-Dichlorophenyl, alkyl | 1.5–4.2* | HPLC with capacity factor |

| This compound | 6-Chloropyrazine, phenyl | Not reported | — |

*Lipophilicity (log k) values inferred from HPLC studies of analogs .

Lipophilicity and Solubility

Lipophilicity, a critical parameter for drug absorption and bioavailability, was determined for analogs using HPLC-derived capacity factors (log k). For example:

- Compounds with longer alkyl chains (e.g., hexyl or octyl) showed higher log k values (up to 4.2), indicating greater lipophilicity.

- Chlorine substituents on the phenyl ring further increased lipophilicity due to their electron-withdrawing effects .

this compound, with its pyrazine core and chlorine substitution, is expected to exhibit moderate lipophilicity, though experimental data are needed for confirmation.

Analytical Methodologies

Spectrophotometric Analysis

Key findings include:

- Maximum absorbance at 510 nm with molar absorptivity of 6.62 × 10³ L·mol⁻¹·cm⁻¹ .

- Linear range: 0.4–10 ppm, with deviations from Beer’s Law at higher concentrations .

Chromatographic Techniques

HPLC was prioritized for carbamate analogs to resolve complex mixtures and measure lipophilicity. For example:

- Reverse-phase HPLC with C18 columns and methanol/water mobile phases effectively separated chlorophenyl carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.